6-Methyl-2-pyridinecarboxaldehyde O-(3-methylbutyl)oxime

CAS No.: 72990-57-9

Cat. No.: VC2441508

Molecular Formula: C12H18N2O

Molecular Weight: 206.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 72990-57-9 |

|---|---|

| Molecular Formula | C12H18N2O |

| Molecular Weight | 206.28 g/mol |

| IUPAC Name | (E)-N-(3-methylbutoxy)-1-(6-methylpyridin-2-yl)methanimine |

| Standard InChI | InChI=1S/C12H18N2O/c1-10(2)7-8-15-13-9-12-6-4-5-11(3)14-12/h4-6,9-10H,7-8H2,1-3H3/b13-9+ |

| Standard InChI Key | NDDRFVVJLAAPDP-UKTHLTGXSA-N |

| Isomeric SMILES | CC1=NC(=CC=C1)/C=N/OCCC(C)C |

| SMILES | CC1=NC(=CC=C1)C=NOCCC(C)C |

| Canonical SMILES | CC1=NC(=CC=C1)C=NOCCC(C)C |

Introduction

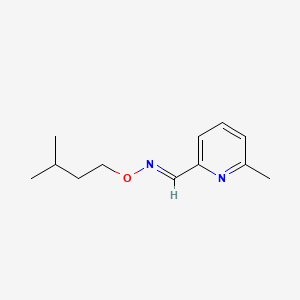

Chemical Identity and Structure

6-Methyl-2-pyridinecarboxaldehyde O-(3-methylbutyl)oxime is characterized by its distinctive molecular structure containing a pyridine ring with a methyl substituent at the 6-position and an oxime group modified with a 3-methylbutyl chain. The compound's structural identity is defined by several key parameters as presented in Table 1.

| Property | Value |

|---|---|

| CAS Number | 72990-57-9 |

| Molecular Formula | C12H18N2O |

| Molecular Weight | 206.28 g/mol |

| IUPAC Name | (E)-N-(3-methylbutoxy)-1-(6-methylpyridin-2-yl)methanimine |

| Standard InChI | InChI=1S/C12H18N2O/c1-10(2)7-8-15-13-9-12-6-4-5-11(3)14-12/h4-6,9-10H,7-8H2,1-3H3/b13-9+ |

| Standard InChIKey | NDDRFVVJLAAPDP-UKTHLTGXSA-N |

| Isomeric SMILES | CC1=NC(=CC=C1)/C=N/OCCC(C)C |

| Canonical SMILES | CC1=NC(=CC=C1)C=NOCCC(C)C |

The structural conformation of this compound features an E-configuration at the oxime double bond, which is a significant aspect of its three-dimensional arrangement . The pyridine ring provides aromatic character and nitrogen-based Lewis basicity, while the oxime functionality introduces potential for hydrogen bonding and metal coordination.

Physical and Chemical Properties

Physical Properties

Understanding the physical properties of 6-Methyl-2-pyridinecarboxaldehyde O-(3-methylbutyl)oxime is essential for its handling, storage, and application in various research settings. Table 2 summarizes the key physical properties of this compound.

| Property | Value |

|---|---|

| Physical State | Not specified (likely solid at room temperature) |

| XLogP3-AA | 3.3 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 5 |

| Topological Polar Surface Area | 34.5 Ų |

| Heavy Atom Count | 15 |

| Complexity | 192 |

The compound's lipophilicity (LogP value of 3.3) suggests moderate lipid solubility, which could influence its membrane permeability in biological systems . The absence of hydrogen bond donors, combined with three hydrogen bond acceptors, defines its hydrogen bonding profile, which is relevant for understanding its intermolecular interactions.

Chemical Reactivity

The reactivity of 6-Methyl-2-pyridinecarboxaldehyde O-(3-methylbutyl)oxime is largely influenced by its functional groups. The pyridine nitrogen can act as a Lewis base, while the oxime group can participate in various transformations. The compound contains several potentially reactive sites:

-

The pyridine nitrogen atom (weak base)

-

The oxime functional group (potential for coordination chemistry)

-

The methyl group at the 6-position of the pyridine ring

-

The 3-methylbutyl chain attached to the oxygen of the oxime

These reactive sites make the compound versatile in various chemical transformations and interactions with other molecules or metal ions.

Synthesis and Preparation Methods

The synthesis of 6-Methyl-2-pyridinecarboxaldehyde O-(3-methylbutyl)oxime typically involves a condensation reaction between 6-methyl-2-pyridinecarboxaldehyde and 3-methylbutyl hydroxylamine. This synthetic pathway generally follows a two-step process:

Starting Materials

The key starting material, 6-Methyl-2-pyridinecarboxaldehyde (CAS: 1122-72-1), has the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C7H7NO |

| Molecular Weight | 121.14 g/mol |

| Melting Point | 31-33°C |

| Boiling Point | 105-108°C/12mm |

| Physical Form | Light yellow to brown low melting solid |

| Water Solubility | 750 g/L (20°C) |

| Flash Point | 155°F (68°C) |

This aldehyde serves as the foundation for the oxime formation . The preparation of 6-methyl-2-pyridinecarboxaldehyde itself may involve various synthetic routes, including oxidation of corresponding alcohols or through directed metalation and formylation of appropriately substituted pyridines.

Oxime Formation and Alkylation

The synthesis proceeds through the formation of an oxime intermediate from 6-methyl-2-pyridinecarboxaldehyde, followed by alkylation with 3-methylbutyl halide or similar alkylating agents. This process typically requires basic conditions to facilitate the O-alkylation of the oxime hydroxyl group. The reaction conditions must be carefully controlled to ensure selectivity and optimize yield.

Research on similar compounds, such as pyridine carboxaldehydes, suggests that Vilsmeier reactions can be employed in the synthesis of structurally related compounds . This approach might provide alternative synthetic routes to precursors needed for 6-Methyl-2-pyridinecarboxaldehyde O-(3-methylbutyl)oxime preparation.

Applications in Chemical Research

Coordination Chemistry

One of the most significant applications of 6-Methyl-2-pyridinecarboxaldehyde O-(3-methylbutyl)oxime and related compounds is in coordination chemistry. The similar compound 6-methylpyridine-2-carbaldehydeoxime (6-mepaoH) has been studied in nickel(II) chemistry, leading to the formation of penta and hexanuclear complexes with interesting structural and magnetic properties .

These complexes, such as [Ni6(O2CPh)6(6-mepao)6], [Ni6(O2CMe)6(6-mepao)6], and [Ni5(3-Cl-BzO)4(6-mepao)4(6-mepaoH)2(N3)2], exhibit various topologies including hexanuclear complexes and irregular bowtie structures. Magnetic studies indicate antiferromagnetic exchange for some complexes and ferrimagnetic interaction for others . By extension, 6-Methyl-2-pyridinecarboxaldehyde O-(3-methylbutyl)oxime might exhibit similar capabilities for metal coordination, potentially leading to novel metal complexes with unique structural and magnetic properties.

Synthetic Intermediates

The structural features of 6-Methyl-2-pyridinecarboxaldehyde O-(3-methylbutyl)oxime make it a potential intermediate in organic synthesis. The oxime functionality can undergo various transformations, including reduction to amines, rearrangements, and elimination reactions. These transformations could lead to diverse nitrogen-containing compounds with applications in pharmaceutical research, agricultural chemistry, and materials science.

Spectroscopic Characterization

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of 6-Methyl-2-pyridinecarboxaldehyde O-(3-methylbutyl)oxime. The predicted collision cross-section data for similar compounds suggests potential mass spectrometry behavior, including various adduct formations :

| Adduct | m/z (predicted) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 207.15 (estimated) | ~144-146 |

| [M+Na]+ | 229.13 (estimated) | ~156 |

| [M+NH4]+ | 224.17 (estimated) | ~152 |

| [M+K]+ | 245.11 (estimated) | ~149 |

These values are estimated based on data from structurally similar compounds and would require experimental verification for precise determination.

Related Compounds

Several structurally related compounds provide context for understanding 6-Methyl-2-pyridinecarboxaldehyde O-(3-methylbutyl)oxime:

| Property | Value |

|---|---|

| Molecular Formula | C11H16N2O |

| Molecular Weight | 192.26 g/mol |

| IUPAC Name | (E)-N-(3-methylbutoxy)-1-pyridin-3-ylmethanimine |

| InChIKey | CNGQUYBZXYJBMD-UKTHLTGXSA-N |

The different position of the nitrogen in the pyridine ring could influence its reactivity and coordination properties compared to 6-Methyl-2-pyridinecarboxaldehyde O-(3-methylbutyl)oxime .

6-Methylpyridine-2-carbaldehyde oxime

This compound (CAS: 1195-40-0) is essentially the non-alkylated precursor to 6-Methyl-2-pyridinecarboxaldehyde O-(3-methylbutyl)oxime:

| Property | Value |

|---|---|

| Molecular Formula | C7H8N2O |

| Molecular Weight | 136.15 g/mol |

| IUPAC Name | (NE)-N-[(6-methylpyridin-2-yl)methylidene]hydroxylamine |

| InChIKey | Not specified in the search results |

| Hazard Information | H302, H312, H315, H319, H332, H335 |

This compound is classified as harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation . These hazard properties highlight the importance of proper handling and safety precautions when working with these types of compounds.

4-Pyridinecarboxaldehyde O-(3-methylbutyl)oxime

Another structural isomer with the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C11H16N2O |

| Molecular Weight | 192.26 g/mol |

| Density | 0.98 g/cm³ |

| Boiling Point | 281.7°C at 760 mmHg |

| Flash Point | 124.2°C |

| LogP | 2.478 |

This compound has the pyridine nitrogen at the 4-position, which would give it different electronic properties compared to the 2-position isomer .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume